molecular formula C19H17F3N4O3S2 B11567111 5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide

5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11567111
M. Wt: 470.5 g/mol
InChI Key: PDTWIRLUBMHJPR-UHFFFAOYSA-N
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Description

5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiadiazole core, an indole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide: shares similarities with other benzothiadiazole derivatives, such as:

Uniqueness

The presence of the trifluoromethoxy group and the indole moiety distinguishes this compound from other similar compounds.

Properties

Molecular Formula

C19H17F3N4O3S2

Molecular Weight

470.5 g/mol

IUPAC Name

5-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C19H17F3N4O3S2/c1-10-3-5-16-17(26-30-25-16)18(10)31(27,28)23-8-7-13-11(2)24-15-6-4-12(9-14(13)15)29-19(20,21)22/h3-6,9,23-24H,7-8H2,1-2H3

InChI Key

PDTWIRLUBMHJPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)OC(F)(F)F)C

Origin of Product

United States

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